molecular formula C6H11BrO2 B12280621 3-Bromo-2-butanol acetate CAS No. 5798-81-2

3-Bromo-2-butanol acetate

Cat. No.: B12280621
CAS No.: 5798-81-2
M. Wt: 195.05 g/mol
InChI Key: UAENTLSAGQVMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-butanol acetate is an organic compound with the molecular formula C6H11BrO2 It is a derivative of 3-bromo-2-butanol, where the hydroxyl group is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-bromo-2-butanol acetate typically involves the acetylation of 3-bromo-2-butanol. One common method is to react 3-bromo-2-butanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the acetate ester .

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-butanol acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include 2-butanol acetate and other substituted derivatives.

    Oxidation: Products include 3-bromo-2-butanone and 3-bromo-2-butanoic acid.

    Reduction: The major product is 2-butanol acetate.

Scientific Research Applications

3-Bromo-2-butanol acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-butanol acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

    3-Bromo-2-butanol: The parent compound, which lacks the acetyl group.

    2-Bromo-2-butanol: A structural isomer with the bromine atom on a different carbon.

    3-Chloro-2-butanol acetate: A similar compound where the bromine atom is replaced by chlorine.

Uniqueness: 3-Bromo-2-butanol acetate is unique due to its combination of a bromine atom and an acetate group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .

Properties

CAS No.

5798-81-2

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

3-bromobutan-2-yl acetate

InChI

InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3

InChI Key

UAENTLSAGQVMDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.